molecular formula C11H14Cl2N2S B6224973 2-(pyrrolidin-3-yl)-1,3-benzothiazole dihydrochloride CAS No. 2768326-50-5

2-(pyrrolidin-3-yl)-1,3-benzothiazole dihydrochloride

Cat. No. B6224973
CAS RN: 2768326-50-5
M. Wt: 277.2
InChI Key:
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Description

2-(Pyrrolidin-3-yl)-1,3-benzothiazole dihydrochloride, abbreviated as 2-PBT-DHC, is an organic compound which is used in various scientific research applications. It is a white crystalline solid that is soluble in water and various organic solvents. It is structurally related to benzothiazoles, which are a class of heterocyclic compounds containing a sulfur atom and a benzene ring. 2-PBT-DHC is used in a variety of research applications, including biochemical, physiological, and pharmacological studies.

Scientific Research Applications

2-PBT-DHC has a variety of scientific research applications. It is used in biochemical and physiological studies, as well as pharmacological studies. It has been used to study the effects of drugs on the nervous system, as well as the effects of drugs on the cardiovascular system. Additionally, it has been used in studies of the effects of drugs on the immune system, as well as the effects of drugs on the endocrine system.

Mechanism of Action

The mechanism of action of 2-PBT-DHC is not fully understood. However, it is believed to act as an antagonist of the neurotransmitter serotonin, which is involved in various physiological processes. It is also believed to have an effect on the release of dopamine, which is also involved in various physiological processes. Additionally, it is believed to have an effect on the release of norepinephrine, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
2-PBT-DHC has been studied for its biochemical and physiological effects. It has been found to inhibit the release of serotonin, dopamine, and norepinephrine. Additionally, it has been found to have an effect on the activity of certain enzymes, such as monoamine oxidase and acetylcholinesterase. It has also been found to inhibit the activity of certain receptors, such as the 5-HT1A receptor.

Advantages and Limitations for Lab Experiments

2-PBT-DHC has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively inexpensive and easy to obtain. Additionally, it is relatively stable and has a long shelf life. However, it is not as soluble in water as some other compounds, and it can be toxic if handled improperly.

Future Directions

There are several potential future directions for research involving 2-PBT-DHC. One potential direction is to further explore its mechanism of action and biochemical and physiological effects. Additionally, further exploration of its pharmacological effects could be beneficial. Additionally, further research into its potential therapeutic applications could be beneficial. Finally, further research into its potential toxicity and safety profile could be beneficial.

Synthesis Methods

2-PBT-DHC can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-chloro-1,3-benzothiazole with pyrrolidine in the presence of an acid catalyst. This reaction produces a 1:1 ratio of 2-PBT-DHC and 2-chloro-1,3-benzothiazole. Other methods for synthesizing 2-PBT-DHC include the reaction of 2-chloro-1,3-benzothiazole with pyrrolidine in the presence of an alkali catalyst, or the reaction of 2-chloro-1,3-benzothiazole with pyrrolidine in the presence of a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(pyrrolidin-3-yl)-1,3-benzothiazole dihydrochloride involves the reaction of 3-aminopyrrolidine with 2-bromo-1,3-benzothiazole followed by the formation of the dihydrochloride salt.", "Starting Materials": [ "3-aminopyrrolidine", "2-bromo-1,3-benzothiazole", "Hydrochloric acid", "Diethyl ether", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: 3-aminopyrrolidine is reacted with 2-bromo-1,3-benzothiazole in diethyl ether at room temperature to form 2-(pyrrolidin-3-yl)-1,3-benzothiazole.", "Step 2: The crude product from step 1 is dissolved in hydrochloric acid and the dihydrochloride salt is formed by the addition of sodium hydroxide.", "Step 3: The dihydrochloride salt is filtered, washed with water, and dried to obtain the final product." ] }

CAS RN

2768326-50-5

Product Name

2-(pyrrolidin-3-yl)-1,3-benzothiazole dihydrochloride

Molecular Formula

C11H14Cl2N2S

Molecular Weight

277.2

Purity

95

Origin of Product

United States

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